REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](Cl)=[O:11])[CH:6]=[CH:7][CH:8]=1.[NH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[N:18][CH:19]=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([NH:13][C:14]2[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[N:18][CH:19]=2)=[O:11])[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
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4.8 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)CC(=O)Cl
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Name
|
|
Quantity
|
3.23 g
|
Type
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reactant
|
Smiles
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NC=1C=CC(=NC1)OC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CC(=O)NC=1C=CC(=NC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |